molecular formula C17H17BrN2O B11559422 4-bromo-N'-[(1E)-1-phenylbutylidene]benzohydrazide

4-bromo-N'-[(1E)-1-phenylbutylidene]benzohydrazide

Cat. No.: B11559422
M. Wt: 345.2 g/mol
InChI Key: RBLDOPVDNWKMCG-KNTRCKAVSA-N
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Description

4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide is an organic compound with the molecular formula C17H16BrN2O This compound is characterized by the presence of a bromine atom, a phenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-1-phenylpropylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(1E)-1-phenylbutylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

4-bromo-N-[(E)-1-phenylbutylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6H2,1H3,(H,20,21)/b19-16+

InChI Key

RBLDOPVDNWKMCG-KNTRCKAVSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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